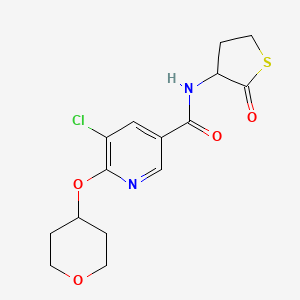
5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H17ClN2O4S and its molecular weight is 356.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of the pyridine ring : Starting from appropriate precursors, the pyridine structure is formed.
- Substitution reactions : Chlorination at the 5-position and introduction of the oxan-4-yloxy group.
- Amidation : The final step involves attaching the thiolan moiety to form the carboxamide.
These steps may vary based on specific reaction conditions and reagents used.
Antifungal Activity
Recent studies have highlighted the antifungal potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, a related pyrazol-benzamide derivative showed significant antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 0.20 mg/L, indicating that structural modifications can lead to enhanced efficacy against fungal pathogens .
The mechanism by which compounds similar to this compound exert their antifungal effects often involves inhibition of key enzymes in fungal metabolism. Molecular docking studies have demonstrated interactions with active sites of enzymes such as succinate dehydrogenase (SDH), which is crucial for fungal respiration .
In Vivo Studies
In vivo experiments have shown that derivatives with similar structures can achieve high inhibitory rates against fungal infections. For example, a compound exhibited a protective fungicidal activity with an inhibitory rate of 97.1% at a concentration of 50 mg/L against S. sclerotiorum . Such findings suggest that this compound could potentially be developed as an effective antifungal agent.
Table 1: Comparison of Antifungal Activities
| Compound Name | Pathogen | EC50 (mg/L) | Inhibitory Rate (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Pyrazol-benzamide derivative | Sclerotinia sclerotiorum | 0.20 | 97.1 |
| Fluxapyroxad | Valsa mali | 12.67 | 98.6 |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₃S |
| Molecular Weight | TBD |
| LogP (octanol-water partitioning) | TBD |
Case Study 1: Efficacy Against Fungal Pathogens
A series of compounds structurally related to this compound were tested for their antifungal properties in both in vitro and in vivo settings. The results indicated that modifications in the side chains significantly influenced their activity against various fungal strains, suggesting a need for further exploration into structure–activity relationships.
Case Study 2: Molecular Docking Simulations
Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins involved in fungal metabolism. These studies revealed potential binding interactions that could elucidate the compound's mode of action, providing insights for future drug design efforts.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S/c16-11-7-9(13(19)18-12-3-6-23-15(12)20)8-17-14(11)22-10-1-4-21-5-2-10/h7-8,10,12H,1-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDNEACRGMGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3CCSC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














